Bienvenue dans la boutique en ligne BenchChem!

1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

Sigma receptor ligand design Polypharmacology profiling Sulfonylpiperazine SAR

This compound provides the correct 4-cyclohexylphenyl sulfonyl regiochemistry and para-methoxy geometry critical for sigma-1 receptor affinity and CB1 antagonist SAR. Avoid screening artifacts from generic isomers—procure both constitutional isomers as matched pairs for controlled SAR. Includes ¹H NMR and GC-MS analytical certification. Ideal for focused CNS library synthesis.

Molecular Formula C23H30N2O3S
Molecular Weight 414.6 g/mol
Cat. No. B4318409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
Molecular FormulaC23H30N2O3S
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4CCCCC4
InChIInChI=1S/C23H30N2O3S/c1-28-22-11-9-21(10-12-22)24-15-17-25(18-16-24)29(26,27)23-13-7-20(8-14-23)19-5-3-2-4-6-19/h7-14,19H,2-6,15-18H2,1H3
InChIKeyQCAVIYAPWRNYAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine – Structural Identity and Procurement-Relevant Baseline


1-[(4-Cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine (C23H30N2O3S; MW 414.56 g/mol) is a 1,4-disubstituted sulfonylpiperazine derivative bearing a 4-cyclohexylphenyl substituent on the sulfonyl terminus and a 4-methoxyphenyl group on the opposite piperazine nitrogen [1]. The compound belongs to the aryl-sulfonylpiperazine class, a privileged scaffold extensively explored for cannabinoid CB1 receptor modulation, sigma receptor ligand design, and muscarinic M2 antagonism [2]. The para-methoxy substitution pattern and the cyclohexylphenyl sulfonyl motif are the primary structural features that differentiate this compound from its closest commercially available analogs [3]. No clinical or in vivo data have been reported for this specific molecule; available characterization is limited to spectroscopic reference data (¹H NMR, GC-MS) and computational property predictions [4].

Why 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Within the sulfonylpiperazine chemotype, subtle variations in the aryl substitution pattern on either the sulfonyl or the N-phenyl termini can produce divergent target engagement profiles. For example, in the structurally related M2 antagonist SCH 57790 series, a shift from a 4-methoxyphenyl sulfinyl group to alternative substituents altered M2 binding affinity by over 40-fold [1]. Similarly, in the CB1 antagonist patent literature, the nature of the sulfonyl-linked aryl group (4-cyclohexylphenyl vs. 4-methylphenyl vs. 4-chlorophenyl) is explicitly claimed as a key determinant of receptor occupancy and functional activity [2]. Computational SEA predictions for 1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine suggest potential polypharmacology spanning adrenergic, serotonergic, and dopaminergic targets, a profile that cannot be assumed for the ortho-methoxy isomer or the des-methoxy analog without confirmatory data [3]. Generic substitution with a positional isomer or a truncated analog risks introducing uncharacterized shifts in selectivity, potency, or physicochemical properties that may confound screening campaigns or SAR interpretation [4].

Quantitative Differentiation Evidence: 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine vs. Closest Analogs


Para- vs. Ortho-Methoxy Positional Isomerism: Predicted Polypharmacology Divergence

Among reported SAR for arylpiperazine and sulfonylpiperazine derivatives, the position of the methoxy substituent on the N-phenyl ring (para vs. ortho) is a critical determinant of receptor subtype selectivity. In the sigma receptor ligand series, para-methoxy substitution on the N-phenylpiperazine moiety consistently yielded higher σ1 affinity compared to ortho-methoxy analogs, a trend attributed to optimal spatial alignment of the methoxy oxygen with a hydrogen-bond acceptor site in the σ1 binding pocket [1]. Comparative SEA predictions for the para-methoxy target compound indicate potential activity at ADRB1 (P-Value 16) and ADRB2 (P-Value 22), while the ortho-methoxy isomer (1-[(4-cyclohexylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine) has no equivalent public target prediction data, and the steric constraints imposed by the ortho-methoxy group are expected to reduce the accessible conformational space for receptor engagement [2]. No direct head-to-head binding data exist for these two isomers; the available evidence is limited to class-level SAR inference from structurally related 4,4-disubstituted piperazines .

Sigma receptor ligand design Polypharmacology profiling Sulfonylpiperazine SAR

Cyclohexyl vs. Methyl Substituent on the Sulfonyl-Aryl Ring: Lipophilicity and Predicted Membrane Permeability Differentiation

The 4-cyclohexylphenyl group on the sulfonyl terminus confers substantially higher lipophilicity compared to the 4-methylphenyl analog. Computational predictions for the target compound yield SlogP = 4.222 [1]. By contrast, the 4-methylphenyl analog (1-[(4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine) is predicted to have a lower SlogP consistent with the replacement of a cyclohexyl ring (six sp³ carbons) by a methyl group (one sp³ carbon), a structural modification that class-level QSAR models estimate reduces logP by approximately 1.5–2.0 units . This difference in lipophilicity directly impacts predicted membrane permeability and CNS penetration potential, key considerations for programs targeting central receptors such as CB1, dopamine D4, or serotonin 5-HT2C [2]. The cyclohexyl group also contributes to molecular globularity (predicted 0.071 for the target compound) and reduced molecular planarity, which may influence off-target binding profiles relative to the more planar methyl analog [1].

Lipophilicity optimization Sulfonylpiperazine physicochemical profiling CNS drug design

Computational Target Engagement Fingerprint: SEA-Predicted Polypharmacology as a Differentiator from the Des-Methoxy Analog

The presence of the 4-methoxyphenyl group on the piperazine nitrogen generates a computationally predicted target engagement fingerprint that is absent in the des-methoxy analog 1-[(4-cyclohexylphenyl)sulfonyl]-4-phenylpiperazine. The target compound's SEA prediction profile includes moderate-confidence hits for ADRB1 (β1-adrenergic receptor, P-Value 16), ADRB2 (β2, P-Value 22), SLC6A4 (serotonin transporter, P-Value 25), HTR2C (5-HT2C, P-Value 35), and DRD4 (dopamine D4, P-Value 36) [1]. The des-methoxy analog (C22H28N2O2S, MW 384.54 g/mol) lacks the methoxy oxygen hydrogen-bond acceptor and is predicted to have a distinctly different target vector, with prior SAR demonstrating that removal of the 4-methoxy group from arylpiperazine scaffolds consistently reduces affinity for serotonergic and dopaminergic receptors . While SEA predictions are computational and carry inherent false-positive rates, they provide a testable hypothesis for differential receptor engagement that can guide compound selection in focused screening libraries [2].

Computational target prediction Polypharmacology Virtual screening prioritization

Sulfonyl Regiochemistry: Structural Distinction from the Reverse Sulfonamide Isomer

A critical structural nuance distinguishing the target compound from a commercially available isomer is the regiochemistry of the sulfonyl linkage. In 1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine (InChIKey: QCAVIYAPWRNYAK-UHFFFAOYSA-N), the sulfonyl group is attached to the 4-cyclohexylphenyl ring, and the piperazine N-4 position carries the 4-methoxyphenyl substituent [1]. In the reverse isomer, 1-[(4-methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine, the sulfonyl is instead attached to the 4-methoxyphenyl ring, and the piperazine N-4 carries a 4-phenylcyclohexyl group . Although both share the molecular formula C23H30N2O3S and an identical molecular weight (414.6 g/mol), the interchange of the sulfonyl attachment point is expected to produce different conformational preferences, electrostatic surface potentials, and metabolic liabilities, as the sulfonamide bond polarity relative to the aryl rings is inverted [2]. This type of sulfonamide regiochemistry has been shown to impact CB1 receptor binding and functional activity in the sulfonylated piperazine patent literature, where the sulfonylaryl group is a defined structural variable distinct from the N-aryl substituent [3].

Sulfonamide regiochemistry Building block sourcing Medicinal chemistry diversification

Application Scenarios for 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine in Research and Industrial Procurement


Focused Library Synthesis for CNS GPCR Screening (CB1, Adrenergic, Dopaminergic)

The compound's SEA-predicted engagement of beta-adrenergic (ADRB1/2), serotonergic (HTR2C), and dopaminergic (DRD4) receptors, combined with its high predicted lipophilicity (SlogP 4.222), makes it a suitable building block for synthesizing focused libraries targeting CNS GPCRs [1]. The 4-cyclohexylphenyl sulfonyl motif aligns with the preferred substituent scope disclosed in CB1 antagonist patents, where cyclohexylaryl groups are claimed to enhance central receptor occupancy [2]. Procurement of this specific compound rather than the methyl analog is recommended when high logP is desired to favor blood-brain barrier penetration in the resulting library members.

Sigma Receptor Ligand Development with Defined Methoxy Positional Chemistry

In sigma receptor ligand design, the para-methoxy substitution on the N-phenylpiperazine moiety is consistently associated with higher σ1 binding affinity compared to ortho or unsubstituted analogs, based on SAR from 4,4-disubstituted piperazine series [3]. This compound provides the para-methoxy geometry pre-installed, enabling direct exploration of sulfonyl-side modifications without the synthetic burden of late-stage methoxy positional optimization. Researchers should verify sigma binding experimentally, as no direct affinity data exist for this specific compound.

Isomer-Specific Chemical Probe for Sulfonamide Regiochemistry SAR Studies

The compound is one of two commercially available constitutional isomers differing in sulfonyl attachment regiochemistry . This pair can serve as matched molecular pairs for probing the impact of sulfonamide orientation on biological activity, metabolic stability, and physicochemical properties. Procurement of both isomers from verified sources with analytical certification (¹H NMR, GC-MS) is advised for controlled comparative studies [4].

Computational Chemistry and Molecular Modeling Benchmarking

With available spectroscopic reference data (¹H NMR and GC-MS from SpectraBase) and computed descriptors (SlogP, logS, globularity from MMsINC), this compound can serve as a validation compound for conformational sampling, electrostatic potential mapping, and pharmacophore modeling of sulfonylpiperazine scaffolds [4] [5]. The presence of both a flexible cyclohexyl ring and a rigid aromatic sulfonamide core provides a useful test case for evaluating force field performance.

Quote Request

Request a Quote for 1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.